N-Isopropylcyclohepta[b]pyrrol-2-amine
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Overview
Description
N-Isopropylcyclohepta[b]pyrrol-2-amine is a heterocyclic compound that features a pyrrole ring fused with a cycloheptane ring. This compound is part of a broader class of pyrrole derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Isopropylcyclohepta[b]pyrrol-2-amine typically involves multicomponent reactions (MCRs) that are efficient and environmentally friendly. One common method involves the reaction of primary amines with enoliable ketones in the presence of molecular sieves and toluene at elevated temperatures . Another approach includes the use of organocatalysts to facilitate the formation of the pyrrole ring .
Industrial Production Methods
Industrial production of this compound often employs scalable and cost-effective methods. The use of metal-free multicomponent reactions is favored due to their simplicity and high yield . These methods are designed to minimize the use of hazardous solvents and reduce the number of synthetic steps, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-Isopropylcyclohepta[b]pyrrol-2-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or molecular oxygen.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the pyrrole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various substituted pyrrole derivatives, which can exhibit different biological activities .
Scientific Research Applications
N-Isopropylcyclohepta[b]pyrrol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Isopropylcyclohepta[b]pyrrol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can disrupt various biological pathways, leading to its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Pyrrolone Derivatives: Known for their antimicrobial and anticancer activities.
Pyrrolidinone Derivatives: Exhibits anti-inflammatory and antidepressant properties.
Uniqueness
N-Isopropylcyclohepta[b]pyrrol-2-amine stands out due to its unique fused ring structure, which imparts distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its broad range of applications make it a valuable compound in both research and industry .
Properties
CAS No. |
173030-10-9 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
N-propan-2-ylcyclohepta[b]pyrrol-2-amine |
InChI |
InChI=1S/C12H14N2/c1-9(2)13-12-8-10-6-4-3-5-7-11(10)14-12/h3-9H,1-2H3,(H,13,14) |
InChI Key |
LIBWTCAGJBLBKW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC2=CC=CC=CC2=N1 |
Origin of Product |
United States |
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